Gas-Phase Tautomerization Equilibrium Favors Phenol Over 2,4-Cyclohexadienone by >13 Orders of Magnitude
The compound is a high-energy keto tautomer of phenol. Ab initio calculations provide a direct quantitative comparison of thermodynamic stability. At 298 K, the equilibrium constant for the tautomerization from phenol to 2,4-cyclohexadienone is 7.15 × 10⁻¹⁴ [1]. The enthalpy of reaction (ΔH) for this process is -18.6 kcal/mol [1], indicating a strong thermodynamic preference for the aromatic phenol form. Furthermore, the interconversion barrier from 2,4-cyclohexadienone to phenol is calculated to be 53.3 kcal/mol, a one-step process contrasting with the two-step mechanism for 2,5-cyclohexadienone [2].
| Evidence Dimension | Thermodynamic Stability and Interconversion Kinetics (Gas-Phase) |
|---|---|
| Target Compound Data | K_eq = 7.15 × 10⁻¹⁴; ΔH = -18.6 kcal/mol; Isomerization barrier to phenol = 53.3 kcal/mol |
| Comparator Or Baseline | Phenol (K_eq = 1); 2,5-Cyclohexadienone (K_eq = 2.16 × 10⁻¹³; ΔH = -17.0 kcal/mol); 2,5-Cyclohexadienone to phenol interconversion is a two-step process. |
| Quantified Difference | 2,4-isomer is ~3x less favorable in equilibrium than 2,5-isomer; ΔH difference is -1.6 kcal/mol; distinct mechanistic pathway. |
| Conditions | Gas-phase, 298 K, CBS-QB3 computational level. |
Why This Matters
The quantitative thermodynamic data define the extreme driving force for its aromatization, dictating that any synthetic use of 2,4-cyclohexadienone must operate far from equilibrium and under carefully controlled, kinetic conditions.
- [1] Zhu, L.; Bozzelli, J. W. Kinetics and Thermochemistry for the Gas-Phase Keto−Enol Tautomerism of Phenol ↔ 2,4-Cyclohexadienone. J. Phys. Chem. A 2003, 107 (19), 3696–3703. View Source
- [2] Fang, D.; et al. New insights into the interconversion mechanism between phenol and its isomers. J. Mol. Struct.: THEOCHEM 2006, 761 (1-3), 159-167. View Source
